molecular formula C11H18N2S B1274469 1-[(5-Ethylthien-2-yl)methyl]piperazine CAS No. 523981-54-6

1-[(5-Ethylthien-2-yl)methyl]piperazine

Cat. No.: B1274469
CAS No.: 523981-54-6
M. Wt: 210.34 g/mol
InChI Key: PJDNHMNFKBAHHY-UHFFFAOYSA-N
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Description

1-[(5-Ethylthien-2-yl)methyl]piperazine is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol . It is characterized by the presence of a piperazine ring substituted with a 5-ethylthien-2-ylmethyl group. This compound is primarily used in research and has various applications in chemistry, biology, and industry.

Scientific Research Applications

1-[(5-Ethylthien-2-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Preparation Methods

The synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine typically involves the reaction of 5-ethyl-2-thiophenemethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(5-Ethylthien-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

    Addition: The thiophene ring can participate in addition reactions, particularly with electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

Mechanism of Action

The mechanism of action of 1-[(5-Ethylthien-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring may also play a role in its biological effects by participating in electron transfer reactions and forming stable complexes with metal ions .

Comparison with Similar Compounds

1-[(5-Ethylthien-2-yl)methyl]piperazine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.

Properties

IUPAC Name

1-[(5-ethylthiophen-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-2-10-3-4-11(14-10)9-13-7-5-12-6-8-13/h3-4,12H,2,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDNHMNFKBAHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398204
Record name 1-[(5-ethylthien-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523981-54-6
Record name 1-[(5-Ethyl-2-thienyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523981-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-ethylthien-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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